2-Chloro-6-methylquinazoline
Overview
Description
2-Chloro-6-methylquinazoline is a heterocyclic aromatic organic compound with the molecular formula C9H7ClN2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a quinazoline core substituted with a chlorine atom at the second position and a methyl group at the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methylquinazoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloroaniline with formamide under acidic conditions to form the quinazoline ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized using continuous flow reactors to ensure consistent product quality and yield. Catalysts such as Lewis acids can be employed to enhance the reaction rate and selectivity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-methylquinazoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group at the sixth position can be oxidized to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can be used to modify the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substituted quinazolines with various functional groups depending on the nucleophile used.
- Oxidized derivatives with functional groups such as carboxylic acids or aldehydes.
- Reduced derivatives with hydrogenated quinazoline rings .
Scientific Research Applications
2-Chloro-6-methylquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives used in various chemical reactions and studies.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Quinazoline derivatives, including this compound, are investigated for their potential as anticancer, antimicrobial, and antiviral agents. .
Mechanism of Action
The mechanism of action of 2-Chloro-6-methylquinazoline involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. In medicinal applications, it may target receptors such as adenosine A2A receptors, modulating their activity and influencing cellular signaling pathways. This modulation can lead to therapeutic effects such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
2-Chloroquinazoline: Lacks the methyl group at the sixth position, which can influence its reactivity and biological activity.
6-Methylquinazoline:
2,6-Dichloroquinazoline: Contains an additional chlorine atom, which can alter its chemical behavior and interactions.
Uniqueness: 2-Chloro-6-methylquinazoline is unique due to the presence of both the chlorine atom and the methyl group, which confer specific chemical reactivity and biological activity. This combination allows for targeted modifications and applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-chloro-6-methylquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-2-3-8-7(4-6)5-11-9(10)12-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRNCALGXJQCJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN=C(N=C2C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620487 | |
Record name | 2-Chloro-6-methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113082-39-6 | |
Record name | 2-Chloro-6-methylquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113082-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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